molecular formula C11H12N6 B1490981 3-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine CAS No. 2097986-01-9

3-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Cat. No. B1490981
CAS RN: 2097986-01-9
M. Wt: 228.25 g/mol
InChI Key: BAAOKORAIKGFCV-UHFFFAOYSA-N
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Description

3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (3-AEP) is an organic compound with a wide range of applications in synthetic chemistry and biological research. 3-AEP is a versatile molecule that can be used as a building block for the synthesis of a variety of compounds, including drugs, polymers, and bioconjugates. The compound has also been studied for its potential use in therapeutic applications, such as cancer treatment.

Scientific Research Applications

  • Ligand Chemistry and Coordination : Derivatives of pyrazolylpyridines, including compounds similar to "3-(4-(azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine", have been used as ligands in coordination chemistry. These compounds are noted for their advantages in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).

  • Antiproliferative Activity : A study on tetrasubstituted pyrazolo[4,3-c]pyridines, a related class of compounds, demonstrated antiproliferative activity against various cancer cell lines. Certain compounds in this class were found to induce apoptosis and affect cell proliferation markers, suggesting a potential role in cancer treatment (Razmienė et al., 2021).

  • Antimicrobial and Antimycobacterial Activity : Pyridine carboxylic acid derivatives, closely related to the query compound, have shown promising antimycobacterial activity. This indicates potential applications in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).

  • Photochemical Properties : The photoinduced tautomerization in pyrazolylpyridines has been studied, revealing unique photochemical reactions such as excited-state intramolecular and intermolecular proton transfer. This suggests applications in photophysics and the design of photoactive materials (Vetokhina et al., 2012).

  • Catalysis : Certain pyrazolylethylpyridine complexes have been used as catalysts in asymmetric transfer hydrogenation of ketones. This highlights their potential in catalytic processes and synthetic chemistry (Magubane et al., 2017).

  • Optoelectronics : Pyrazolylpyridine derivatives have been used in the construction of bipolar host materials for high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs), indicating their significance in optoelectronic applications (Li et al., 2016).

  • Biomedical Applications : The biomedical applications of pyrazolo[3,4-b]pyridines have been reviewed, covering their synthesis and diverse uses in medicine and drug development (Donaire-Arias et al., 2022).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-(Azidomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The interaction between this compound and TRKs involves binding to the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt pathways . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as TRKs, inhibiting their kinase activity and subsequent downstream signaling . Additionally, it can modulate enzyme activity by either inhibiting or activating specific targets, leading to changes in gene expression and cellular function . The binding interactions of this compound with its targets are critical for its biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under various conditions, but its degradation products and long-term effects on cellular function need to be carefully monitored . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and pathways, resulting in long-term changes in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is both effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can modulate the activity of cytochrome P450 isoforms, affecting the metabolism of other drugs and endogenous compounds . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

3-[4-(azidomethyl)-1-ethylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6/c1-2-17-8-10(7-14-16-12)11(15-17)9-4-3-5-13-6-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAOKORAIKGFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CN=CC=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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